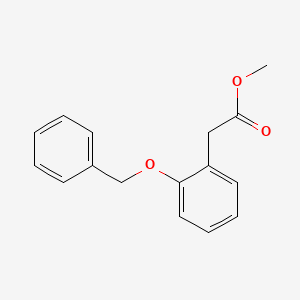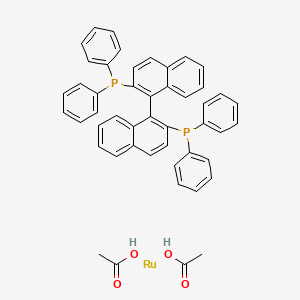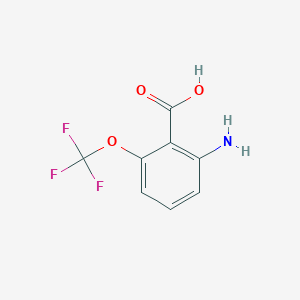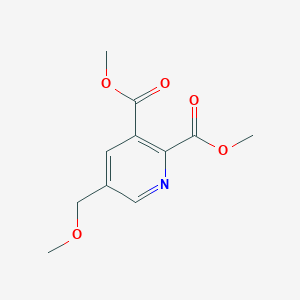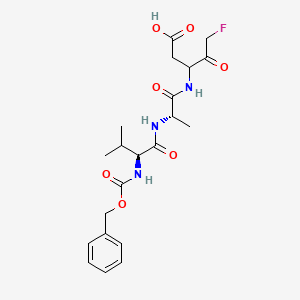
Methyl 5-bromo-2-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 773874-13-8 . It has a molecular weight of 299.04 . The IUPAC name for this compound is methyl 5-bromo-2-(trifluoromethoxy)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is a solid or liquid at room temperature . The compound should be stored sealed in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethoxylated Compounds
Methyl 5-bromo-2-(trifluoromethoxy)benzoate serves as a pivotal synthetic intermediate in the production of trifluoromethoxylated aromatic compounds, which are challenging to synthesize due to the reactivity of the trifluoromethoxy group. A notable application is in the facile synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II. These derivatives are valuable for developing new pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).
Nucleophilic Substitution and Aryne Chemistry
This compound also plays a role in exploring nucleophilic substitution reactions and aryne chemistry. For instance, the generation and trapping of arynes, intermediates in these reactions, can lead to the synthesis of novel organofluorine compounds. The versatility of such intermediates offers access to a variety of new compounds with potential applications across different scientific fields, including organic synthesis and material science (Castagnetti & Schlosser, 2001).
Development of Agrochemicals
The chemical's structural modification capabilities enable the synthesis of novel acaricides like amidoflumet. The compound's design allows for specific interactions with biological targets, showcasing its potential in developing new agrochemical formulations to address pest resistance issues (Kimura & Hourai, 2005).
Fluorination Techniques
Further, it contributes to the development of new fluorination techniques. Such techniques are crucial for creating fluorinated organic molecules, which are increasingly important in pharmaceuticals, agrochemicals, and materials science due to their unique properties, such as high lipophilicity and stability (Gaidarzhy et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXIDPRPKZATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455953 |
Source


|
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
CAS RN |
773874-13-8 |
Source


|
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


